molecular formula C8H9F2N B1297778 Benzenemethanamine, 3,5-difluoro-N-methyl- CAS No. 90390-28-6

Benzenemethanamine, 3,5-difluoro-N-methyl-

Cat. No. B1297778
CAS RN: 90390-28-6
M. Wt: 157.16 g/mol
InChI Key: PAVCYIWPONYGCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives with specific substituents, such as trifluoromethyl groups, is discussed in paper , where a monosubstituted benzene-1,2-diamine building block is prepared from commercially available starting materials. This suggests that similar synthetic strategies could potentially be applied to synthesize "Benzenemethanamine, 3,5-difluoro-N-methyl-" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzene derivatives is characterized using various spectroscopic techniques, as seen in papers and . These techniques include FTIR, NMR, and single-crystal X-ray diffraction, which provide detailed information about the molecular geometry and electronic environment of the compounds. The presence of substituents like fluorine atoms can influence the electron distribution within the molecule, as indicated by the studies in these papers.

Chemical Reactions Analysis

The reactivity of benzene derivatives is influenced by the electronic effects of substituents on the aromatic ring. For example, the presence of electron-withdrawing groups such as trifluoromethyl can activate certain positions on the benzene ring towards nucleophilic attack, as demonstrated in paper . This paper also shows how a trifluorotoluene complex can undergo protonation and subsequent reactions with nucleophiles, which could be relevant for understanding the reactivity of "Benzenemethanamine, 3,5-difluoro-N-methyl-".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives, such as their spectroscopic characteristics and thermodynamic properties, are computed and analyzed using quantum mechanical calculations in papers and . These properties are crucial for understanding the behavior of the compounds under different conditions and can provide insights into their potential applications. The mesophase behavior of liquid crystalline compounds, as studied in paper , also highlights the importance of molecular structure in determining the physical properties of benzene derivatives.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Benzenemethanamine derivatives are significant in the development of novel therapeutic agents. For instance, a study on the synthesis and characterization of heterocyclic Schiff bases, which are potential anticonvulsant agents, demonstrates the importance of such compounds in medicinal chemistry. These Schiff bases, derived from condensation reactions involving substituted aryl aldehydes/ketones, displayed significant anticonvulsant activity in various models. This research underscores the role of Benzenemethanamine derivatives in synthesizing compounds with potential therapeutic applications (Pandey & Srivastava, 2011).

Catalysis and Chemical Reactions

The compound's utility extends to catalysis, particularly in reactions involving the methylation of benzene. A study investigating the methylation of benzene by methanol over H-ZSM-5 and H-beta zeolite catalysts highlights the influence of catalyst topology on the reaction rate. This research offers insights into optimizing such methylation reactions, crucial for producing industrially relevant chemicals (Van den Mynsbrugge et al., 2012).

Materials Science

In materials science, Benzenemethanamine derivatives facilitate the development of novel materials with unique properties. For example, the synthesis of organosoluble ditrifluoromethylated aromatic polyimides from diamine monomers derived from (3,5-difluoromethyl)phenylhydroquinone showcases the creation of materials with high thermal stability and good solubility. These materials' potential applications range from electronics to advanced coatings, demonstrating the versatility of Benzenemethanamine derivatives in materials engineering (Liu et al., 2005).

Photophysical Studies

The exploration of exciplexes or ground state complexes of (dibenzoylmethanato)boron difluoride and benzene derivatives revisited via liquid state investigations and structure calculations presents another application. This study delves into the optical properties of these complexes, contributing to our understanding of molecular interactions and the development of luminescent materials for applications ranging from sensing to display technologies (Truong et al., 2006).

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVCYIWPONYGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238147
Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
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Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 3,5-difluoro-N-methyl-

CAS RN

90390-28-6
Record name 3,5-Difluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,5-difluorophenyl)methyl](methyl)amine
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